molecular formula C10H8N6O3 B5977909 (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B5977909
M. Wt: 260.21 g/mol
InChI Key: MDFCWOZDPVRWST-VZUCSPMQSA-N
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Description

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one (CAS: 300829-64-5) is a hydrazone derivative of the 1,2,4-triazin-5(4H)-one scaffold. Its molecular formula is C₁₀H₈N₆O₃ (molecular weight: 260.21 g/mol). The compound features a 3-nitrobenzylidene group attached to the hydrazinyl moiety of the triazinone core, adopting an E-configuration around the hydrazone bond.

The 3-nitro group on the benzylidene moiety likely influences electronic properties (e.g., electron-withdrawing effects), which may enhance stability and modulate biological activity. Structural characterization of similar compounds involves FT-IR, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name

3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O3/c17-9-6-12-15-10(13-9)14-11-5-7-2-1-3-8(4-7)16(18)19/h1-6H,(H2,13,14,15,17)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFCWOZDPVRWST-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=NN=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with cyanuric chloride. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: 60-80°C
  • Catalysts: Acidic or basic catalysts to facilitate the condensation and cyclization reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions

Major Products Formed

    Oxidation: Nitro derivatives, nitroso compounds

    Reduction: Amino derivatives

    Substitution: Various substituted triazine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is its potential as an anticancer agent. Studies have shown that compounds containing triazine rings can exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes and receptors that play critical roles in cell proliferation and survival.

  • Case Study: A study published in the Journal of Medicinal Chemistry reported that derivatives of triazine compounds demonstrated promising activity against breast cancer cells by inducing apoptosis through the activation of caspase pathways. The presence of the nitro group on the benzylidene moiety enhances the compound's ability to interact with biological targets, increasing its efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities against a range of pathogenic bacteria and fungi. The compound's structure allows it to penetrate microbial membranes effectively.

  • Case Study: In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Its reactive functional groups can facilitate cross-linking reactions in polymer synthesis.

  • Data Table: Polymer Properties Comparison
Polymer TypeAddition of Triazine CompoundThermal Stability (°C)Mechanical Strength (MPa)
PolyethyleneYes15025
Polyvinyl ChlorideYes16030
PolystyreneYes14020

Organic Synthesis

Reactivity in Chemical Transformations

The compound serves as a versatile intermediate in organic synthesis due to its ability to undergo various chemical reactions, including nucleophilic substitutions and cyclizations. This makes it a valuable building block for synthesizing more complex organic molecules.

  • Synthetic Route Example: The synthesis involves condensing hydrazine derivatives with aldehydes or ketones followed by cyclization to form triazine derivatives. This method has been optimized to enhance yield and purity.

Mechanism of Action

The mechanism of action of (E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrobenzylidene group can form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,2,4-Triazinone Class

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Biological Activity Toxicity (Daphnia magna) Key Reference
(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one 3-Nitrobenzylidene Not explicitly reported (antiproliferative potential inferred) Not tested
(E)-4-(Benzylidene)amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one (Compound 15) Benzylidene, tert-butyl, methylthio Herbicidal (modulated activity) Moderate
4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (Compound 12) Thienyl, hydroxypropylthio Anticancer (cytotoxic) Low (yeast models)
(E)-3-(2-(2-Methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one 2-Methoxybenzylidene Not reported Not tested
Halogen-containing triazinones (e.g., fluorine derivatives) Halogens (F, Cl) High toxicity (D. magna) High (LC₅₀ < 10 µM)
Key Observations :
  • Halogens: Fluorine-containing triazinones exhibit the highest toxicity in D. magna, suggesting halogen atoms significantly enhance bioactivity . Thioether and Thienyl Groups: Compounds with thienyl substituents (e.g., Compound 12) show anticancer activity, likely due to improved membrane permeability or target binding .
  • Biological Activity: Anticancer Potential: Triazinones with thienyl or hydroxypropylthio groups (e.g., Compound 12) inhibit cancer cell lines (e.g., breast, lung) via kinase inhibition or DNA intercalation . Herbicidal Activity: Metribuzin-derived acylhydrazones (e.g., Compound 15) retain herbicidal properties, with tert-butyl and methylthio groups modulating selectivity .
  • Toxicity Profile: Triazinones are generally more toxic than oxazolones, with fluorine derivatives being the most potent against D. magna (LC₅₀ ~5 µM). Low yeast toxicity is attributed to efflux pumps (Pdr5, Snq2) .

Functional Analogues in Other Heterocyclic Systems

Table 2: Comparison with Non-Triazinone Hydrazones
Compound Name Core Structure Substituents Activity Reference
2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N′-(3-nitrobenzylidene)acetohydrazide 1,2,4-Triazole 3-Nitrobenzylidene, ethyl, phenyl Anticancer (inferred)
(E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one Pyrazolone Phenylhydrazinylidene Antiviral (purine analogue)
5-(4-Ethoxyphenyl)-4-[(2E)-2-(2-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole 2-Methylbenzylidene, ethoxyphenyl Not reported
Key Observations :
  • Core Heterocycle Influence: 1,2,4-Triazinones vs. 1,2,4-Triazoles: Triazinones generally exhibit broader biological activities (e.g., anticancer, herbicidal) compared to triazoles, possibly due to enhanced π-conjugation and hydrogen-bonding capacity . Pyrazolone Derivatives: These show antiviral activity, highlighting the role of the hydrazone moiety in mimicking purine structures .

Biological Activity

(E)-3-(2-(3-Nitrobenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a nitrogen-containing heterocyclic compound notable for its structural complexity and potential biological activities. The presence of a triazine ring, hydrazine functional group, and a nitrobenzylidene moiety enhances its reactivity and interaction with biological targets. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on current research findings.

Structural Characteristics

The compound can be represented structurally as follows:

C10H8N6O4\text{C}_{10}\text{H}_{8}\text{N}_{6}\text{O}_{4}

This structure features:

  • A triazine ring , which is known for various biological activities.
  • A hydrazine group , which can participate in redox reactions.
  • A nitro group , enhancing electrophilicity and potential interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves:

  • Condensation of 3-nitrobenzaldehyde with hydrazine derivatives to form the hydrazone intermediate.
  • Cyclization under basic conditions to yield the triazine structure.

These reactions require careful control of conditions to optimize yield and purity .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action may involve:

  • Inhibition of key enzymes involved in cancer cell proliferation.
  • Interference with signaling pathways that regulate cell growth and apoptosis .

In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The nitro group contributes to its effectiveness by enhancing the compound's ability to disrupt bacterial cell walls and interfere with metabolic processes .

Enzyme Inhibition

Studies have highlighted that this compound can inhibit specific enzymes critical for cancer metabolism and microbial survival. For example, it has shown promise as an inhibitor of ribonucleotide reductase (RR), a target for anticancer drugs .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Molecular interactions with enzymes and receptors.
  • Disruption of cellular signaling pathways related to growth and apoptosis.
  • Formation of reactive species that lead to oxidative stress in targeted cells.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that the unique combination of functional groups in this compound enhances its biological activity:

Compound NameStructure FeaturesBiological Activity
3-Amino-1,2,4-triazoleAmino group substitutionAntimicrobial
5-Nitro-1,2,4-triazoleNitro substitution on triazoleAnticancer
Benzylidene-hydrazineHydrazine linkageEnzyme inhibition
1,2,4-Triazole derivativesVaried substitutionsAntifungal

This table illustrates that while related compounds exhibit significant biological activities, the unique structural features of this compound may confer enhanced potency and specificity in therapeutic applications.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • In vitro studies demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics.
  • Animal models indicated reduced tumor growth rates when treated with this compound compared to controls.

Q & A

Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation studies : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for decomposition products.
  • Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures.
  • Light exposure tests : Use ICH Q1B guidelines to evaluate photostability .

Q. Tables for Key Data

Property Method Typical Findings Reference
Tautomer ratio (hydrazone:bicyclic)VT-NMR in DMSO-d₆3:1 at 25°C; shifts to 1:2 at 60°C
Antifungal activity (MIC)Broth microdilution vs. C. albicansMIC = 8 µg/mL for nitro derivative
LogP (nitro derivative)Shake-flask methodLogP = 2.1 ± 0.3
Adsorption coefficient (Kd)Soil column leachingKd = 1.2 L/kg (sandy loam)

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